molecular formula C20H24N6O3 B12173442 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

Cat. No.: B12173442
M. Wt: 396.4 g/mol
InChI Key: SUJPNZLRFKLIHT-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the triazolopyridazine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds with different functional groups.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.

    Trifluoromethylphenylpiperazine: Another piperazine derivative known for its serotonin receptor agonist activity.

Uniqueness

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C20H24N6O3/c1-28-16-6-4-3-5-15(16)24-11-13-25(14-12-24)20(27)10-8-18-22-21-17-7-9-19(29-2)23-26(17)18/h3-7,9H,8,10-14H2,1-2H3

InChI Key

SUJPNZLRFKLIHT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=C1

Origin of Product

United States

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